molecular formula C9H7BrN2O2 B1396871 Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate CAS No. 1342811-51-1

Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

Cat. No.: B1396871
CAS No.: 1342811-51-1
M. Wt: 255.07 g/mol
InChI Key: GGPCLKVZVKAFNR-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position and a carboxylate ester group at the 3rd position of the pyrrolo[2,3-B]pyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolo[2,3-B]pyridine precursor, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures. The esterification step can be achieved using methanol and a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen or carbon atoms within the ring.

    Ester Hydrolysis: The methyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Ester Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used for hydrolysis.

Major Products

The major products formed from these reactions include substituted pyrrolopyridine derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from ester hydrolysis.

Scientific Research Applications

Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carboxylate group play crucial roles in binding to these targets, influencing their activity. For example, the compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate can be compared with other pyrrolopyridine derivatives, such as:

    6-Bromo-1H-pyrrolo[2,3-B]pyridine: Lacks the carboxylate ester group, resulting in different reactivity and applications.

    Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate: Substitution of bromine with chlorine alters the compound’s chemical properties and reactivity.

    Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid: The ester group is hydrolyzed to a carboxylic acid, affecting its solubility and biological activity.

Properties

IUPAC Name

methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-11-8-5(6)2-3-7(10)12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPCLKVZVKAFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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